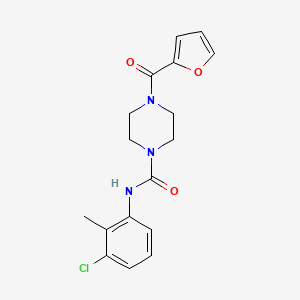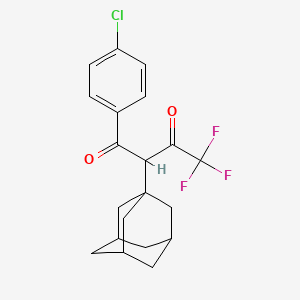
N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a compound that has been studied for its potential therapeutic properties. CFM-2 is a synthetic molecule that belongs to the class of piperazinecarboxamides. This compound has been shown to have promising effects on various biological systems, making it a subject of interest in the field of biomedical research.
作用机制
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. CFM-2 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. CFM-2 has also been shown to inhibit the activity of the Akt pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CFM-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CFM-2 has been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One advantage of CFM-2 is its relatively low toxicity compared to other compounds that have been studied for their potential therapeutic properties. Additionally, CFM-2 is relatively easy to synthesize, making it accessible for research purposes. One limitation of CFM-2 is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on CFM-2. One potential direction is to further investigate the mechanism of action of CFM-2. Understanding the exact mechanisms by which CFM-2 exerts its therapeutic effects could lead to the development of more effective treatments. Another potential direction is to investigate the potential use of CFM-2 in combination with other compounds for the treatment of cancer and other diseases. Finally, further research could be done to investigate the potential use of CFM-2 in the treatment of other inflammatory diseases.
合成方法
CFM-2 can be synthesized using a multi-step process involving several chemical reactions. The synthesis of CFM-2 involves the reaction of 3-chloro-2-methyl aniline with furoyl chloride in the presence of a base to form 3-chloro-2-methylphenyl 2-furoyl chloride. This intermediate product is then reacted with piperazine and a carboxylic acid to form CFM-2.
科学研究应用
CFM-2 has been studied extensively for its potential therapeutic properties. One of the most promising applications of CFM-2 is in the treatment of cancer. CFM-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CFM-2 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-12-13(18)4-2-5-14(12)19-17(23)21-9-7-20(8-10-21)16(22)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGJTGHLVMTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5433170.png)
![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433181.png)
![3-hydroxy-2-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5433188.png)
![N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5433194.png)
![2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433204.png)
amine dihydrochloride](/img/structure/B5433216.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5433234.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
